molecular formula C10H13BO4 B1301965 3-(Isopropoxycarbonyl)phenylboronic acid CAS No. 342002-80-6

3-(Isopropoxycarbonyl)phenylboronic acid

Cat. No. B1301965
M. Wt: 208.02 g/mol
InChI Key: HXVODQWMURGQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropoxycarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and biology. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them useful in a wide range of chemical reactions and applications, including sensing, material science, and medicinal chemistry.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, such as 3-(isopropoxycarbonyl)phenylboronic acid, often involves the use of boronic acids as key intermediates. For instance, in the study of gas-liquid chromatography of 3-chloropropanediol, a phenylboronic acid derivative was prepared to improve chromatographic properties . Although the specific synthesis of 3-(isopropoxycarbonyl)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies could be employed, involving the protection of the boronic acid group and subsequent functionalization at the phenyl ring.

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. In the case of (trifluoromethoxy)phenylboronic acids, the introduction of different substituents on the phenyl ring significantly influences their acidity and molecular structure . While the provided papers do not directly discuss the structure of 3-(isopropoxycarbonyl)phenylboronic acid, it can be inferred that substituents on the phenyl ring would affect its molecular conformation and properties similarly.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions due to their ability to form cyclic esters with diols. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with unsaturated carbonyl compounds has been reported, leading to novel C3-symmetric 2H-chromene derivatives . This showcases the potential of phenylboronic acids in facilitating complex organic transformations, which could also be applicable to 3-(isopropoxycarbonyl)phenylboronic acid derivatives in synthesizing new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the bis(pentafluorosulfanyl)phenylboronic acid was found to be an efficient organocatalyst, indicating that the introduction of certain functional groups can enhance the catalytic activity of these compounds . Similarly, the functionalization of poly(3,4-ethylenedioxythiophene) with phenylboronic acid resulted in a nanostructured material with fast and sensitive glucose monitoring capabilities . These studies suggest that the physical and chemical properties of 3-(isopropoxycarbonyl)phenylboronic acid could be tailored for specific applications through careful design and synthesis.

Scientific Research Applications

1. Enrichment of cis-diol containing molecules

  • Summary of the application : Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .
  • Methods of application : The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker .
  • Results or outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Enhanced tumor penetration and inhibition

  • Summary of the application : Phenylboronic acid-functionalized ultra-pH-sensitive micelles are used for enhanced tumor penetration and inhibition .
  • Methods of application : The tumor-targeted ultra-pH-responsive conjugates (PBA/Dex-g-OE) and non-targeted conjugates (Dex-g-OE) were successfully prepared and could easily self-assemble into stable micelles with lower CMC values in neutral aqueous solution .
  • Results or outcomes : In vitro cellular uptake and growth inhibition assays suggested that PBA/Dex-g-OE-DOX micelles were more efficiently internalized by monolayer tumor cells and three-dimensional multicellular tumor spheroids (MCTS) than non-targeted micelles (Dex-g-OE-DOX), leading to the fast and complete destruction of MCTS in vitro .

3. Sensing Applications

  • Summary of the application : Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
  • Methods of application : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Results or outcomes : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .

4. Analytical Reagents

  • Summary of the application : 3-(Isopropoxycarbonyl)phenylboronic acid is used as an analytical reagent .
  • Methods of application : It is used in chromatography standards, derivatization reagents, instrumental analytical reagents, and ion sensor materials .
  • Results or outcomes : The specific results or outcomes depend on the specific analytical procedure being carried out .

5. Electropolymerisation

  • Summary of the application : Electropolymerised 3-aminophenylboronic acid is used for the impedimetric detection of dopamine. A co-polymer of phenylboronic acid with thiophene is used for the potentiometric detection of D-glucose .
  • Methods of application : The electropolymerisation process involves the formation of a polymer film on an electrode surface by the oxidation or reduction of a monomer or a set of monomers .
  • Results or outcomes : The specific results or outcomes depend on the specific analytical procedure being carried out .

6. Advanced Bio-Applications

  • Summary of the application : Phenylboronic acid-decorated polymeric nanomaterials are used for advanced bio-applications .
  • Methods of application : The unique chemistry of phenylboronic acid with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .
  • Results or outcomes : Applications of these phenylboronic acid-decorated nanomaterials in drug delivery systems and biosensors are discussed .

Safety And Hazards

3-(Isopropoxycarbonyl)phenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

Phenylboronic acid derivatives, including 3-(Isopropoxycarbonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. This review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .

properties

IUPAC Name

(3-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVODQWMURGQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370253
Record name 3-(isopropoxycarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopropoxycarbonyl)phenylboronic acid

CAS RN

342002-80-6
Record name 1-(1-Methylethyl) 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342002-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(isopropoxycarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isopropoxycarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Isopropoxycarbonyl)phenylboronic acid
Reactant of Route 3
3-(Isopropoxycarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Isopropoxycarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Isopropoxycarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Isopropoxycarbonyl)phenylboronic acid

Citations

For This Compound
1
Citations
X Lai - 2005 - search.proquest.com
The objective of this research was to explore the versatility of the biaryl pharmacophore in the discovery of novel high affinity ligands for probing the proteins of the endocannabinoid …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.